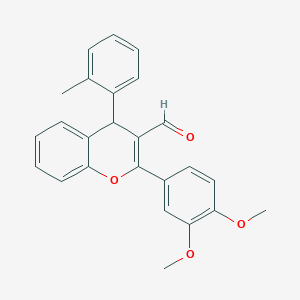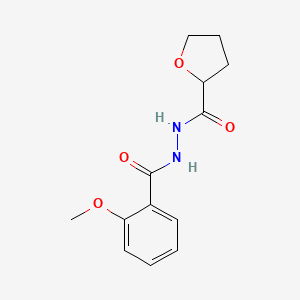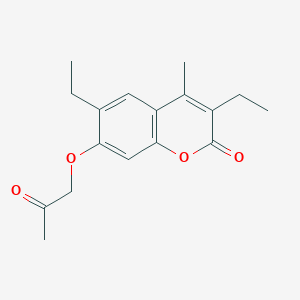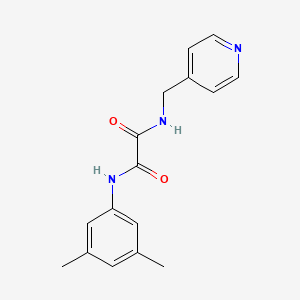
2-(3,4-dimethoxyphenyl)-4-(2-methylphenyl)-4H-chromene-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-dimethoxyphenyl)-4-(2-methylphenyl)-4H-chromene-3-carbaldehyde, also known as DMCM, is a synthetic compound that belongs to the family of chromene derivatives. It has been extensively studied for its potential therapeutic applications in various fields of research, including neuroscience and cancer biology. In
Wissenschaftliche Forschungsanwendungen
2-(3,4-dimethoxyphenyl)-4-(2-methylphenyl)-4H-chromene-3-carbaldehyde has been studied extensively for its potential therapeutic applications in various fields of research. In neuroscience, 2-(3,4-dimethoxyphenyl)-4-(2-methylphenyl)-4H-chromene-3-carbaldehyde has been shown to have anxiolytic and anticonvulsant effects, making it a potential candidate for the treatment of anxiety disorders and epilepsy. In cancer biology, 2-(3,4-dimethoxyphenyl)-4-(2-methylphenyl)-4H-chromene-3-carbaldehyde has been shown to inhibit the growth of various cancer cell lines, including breast cancer and melanoma, by inducing apoptosis and cell cycle arrest.
Wirkmechanismus
The mechanism of action of 2-(3,4-dimethoxyphenyl)-4-(2-methylphenyl)-4H-chromene-3-carbaldehyde is not fully understood, but it is believed to involve the modulation of GABAergic neurotransmission. 2-(3,4-dimethoxyphenyl)-4-(2-methylphenyl)-4H-chromene-3-carbaldehyde has been shown to enhance the binding of GABA to GABA-A receptors, leading to an increase in chloride ion influx and hyperpolarization of the cell membrane. This results in the inhibition of neuronal excitability and the reduction of anxiety and seizure activity.
Biochemical and Physiological Effects:
2-(3,4-dimethoxyphenyl)-4-(2-methylphenyl)-4H-chromene-3-carbaldehyde has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of voltage-gated calcium channels, and the activation of potassium channels. These effects contribute to the anxiolytic, anticonvulsant, and anticancer properties of 2-(3,4-dimethoxyphenyl)-4-(2-methylphenyl)-4H-chromene-3-carbaldehyde.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(3,4-dimethoxyphenyl)-4-(2-methylphenyl)-4H-chromene-3-carbaldehyde is its high potency and selectivity for GABA-A receptors. This makes it a useful tool for studying the role of GABAergic neurotransmission in various biological processes. However, 2-(3,4-dimethoxyphenyl)-4-(2-methylphenyl)-4H-chromene-3-carbaldehyde also has some limitations, such as its low solubility in aqueous solutions and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for the study of 2-(3,4-dimethoxyphenyl)-4-(2-methylphenyl)-4H-chromene-3-carbaldehyde. In neuroscience, further research is needed to elucidate the mechanism of action of 2-(3,4-dimethoxyphenyl)-4-(2-methylphenyl)-4H-chromene-3-carbaldehyde and its potential therapeutic applications in the treatment of anxiety disorders and epilepsy. In cancer biology, more studies are needed to investigate the anticancer properties of 2-(3,4-dimethoxyphenyl)-4-(2-methylphenyl)-4H-chromene-3-carbaldehyde and its potential use as a chemotherapeutic agent. Additionally, the development of 2-(3,4-dimethoxyphenyl)-4-(2-methylphenyl)-4H-chromene-3-carbaldehyde analogs with improved pharmacokinetic and pharmacodynamic properties could lead to the discovery of new therapeutic agents.
Synthesemethoden
2-(3,4-dimethoxyphenyl)-4-(2-methylphenyl)-4H-chromene-3-carbaldehyde can be synthesized using a multi-step process that involves the reaction of 2,4-dimethoxybenzaldehyde with 2-methylphenylacetic acid and subsequent cyclization with phosphorus oxychloride. The yield of 2-(3,4-dimethoxyphenyl)-4-(2-methylphenyl)-4H-chromene-3-carbaldehyde can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Eigenschaften
IUPAC Name |
2-(3,4-dimethoxyphenyl)-4-(2-methylphenyl)-4H-chromene-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22O4/c1-16-8-4-5-9-18(16)24-19-10-6-7-11-21(19)29-25(20(24)15-26)17-12-13-22(27-2)23(14-17)28-3/h4-15,24H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNULJCAUAVYODA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2C3=CC=CC=C3OC(=C2C=O)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethoxyphenyl)-4-(2-methylphenyl)-4H-chromene-3-carbaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl N-[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]glycinate](/img/structure/B5039114.png)
![4-methoxy-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5039126.png)
![2-chloro-N-{4-[(diphenylacetyl)amino]phenyl}benzamide](/img/structure/B5039132.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(tetrahydro-2H-thiopyran-4-yl)-4-piperidinyl]propanamide](/img/structure/B5039137.png)



![5-{[5-(4-bromo-3-chlorophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5039154.png)
![1-{[2-(4-fluorophenyl)-5-methyl-1,3-thiazol-4-yl]carbonyl}-4-(2-pyridinyl)piperazine](/img/structure/B5039158.png)
![2,4-diphenyl-3-[(2-propyn-1-yloxy)carbonyl]cyclobutanecarboxylic acid](/img/structure/B5039159.png)
![7-(4-acetylphenyl)-3-(3-chlorophenyl)-2-ethylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5039164.png)
![5-[(3-chloro-4-methylphenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5039175.png)
![N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B5039183.png)